

Application Notes and Protocols for 3-(N,N-Dimethylamino)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-(N,N-Dimethylamino)phenylboronic acid
Cat. No.:	B016133

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N,N-Dimethylamino)phenylboronic acid is a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. Its electron-rich nature, conferred by the dimethylamino group, influences its reactivity in cross-coupling reactions and provides a basis for the development of fluorescent probes and drug delivery systems. This document provides detailed application notes and experimental protocols for the use of **3-(N,N-Dimethylamino)phenylboronic acid** in key research and development areas.

I. Physicochemical Properties and Data

A summary of the key physicochemical properties of **3-(N,N-Dimethylamino)phenylboronic acid** is presented below.

Property	Value	Reference
CAS Number	178752-79-9	[1]
Molecular Formula	C ₈ H ₁₂ BNO ₂	[1]
Molecular Weight	165.00 g/mol	[1]
Appearance	Off-white to light yellow crystalline powder	
Melting Point	178-190 °C	[1]
Solubility	Soluble in methanol, ethanol, and DMF.	
pKa	~8.5	

II. Key Applications and Experimental Protocols

A. Suzuki-Miyaura Cross-Coupling Reactions

3-(N,N-Dimethylamino)phenylboronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds, which are common scaffolds in drug discovery. The electron-donating dimethylamino group can enhance the rate of transmetalation.

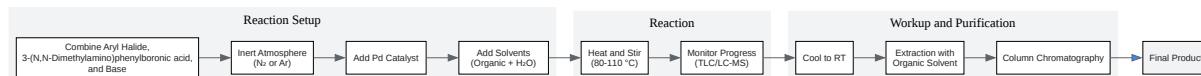
While specific yield data for a wide range of reactions with **3-(N,N-Dimethylamino)phenylboronic acid** is not extensively tabulated in a single source, the following table provides representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, which can be considered indicative of the expected performance. Optimization for **3-(N,N-Dimethylamino)phenylboronic acid** may be required.

Entry	Aryl Halide	Coupling Product	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromotoluene	4-Methyl-1,1'-biphenyl	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene /H ₂ O	100	12	95
2	4-Bromoanisole	4-Methoxy-1,1'-biphenyl	Pd(OAc) ₂ /SPhos	K ₃ PO ₄	Dioxane/H ₂ O	100	8	92
3	1-Bromo-4-nitrobenzene	4-Nitro-1,1'-biphenyl	PdCl ₂ (dpdpf)	Cs ₂ CO ₃	DMF/H ₂ O	90	6	88
4	2-Bromopyridine	2-Phenylpyridine	Pd(PPh ₃) ₄	Na ₂ CO ₃	DME/H ₂ O	85	16	75

Note: Yields are based on published procedures for similar phenylboronic acids and may vary for **3-(N,N-Dimethylamino)phenylboronic acid**.

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with **3-(N,N-Dimethylamino)phenylboronic acid**.

Materials:


- **3-(N,N-Dimethylamino)phenylboronic acid** (1.2 equiv)
- Aryl bromide (1.0 equiv)

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2-3 equiv)
- Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
- Water (degassed)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), **3-(N,N-Dimethylamino)phenylboronic acid** (1.2 mmol), and the base (2.0 mmol).
- Evacuate and backfill the flask with an inert gas three times.
- Add the palladium catalyst (0.02-0.05 mmol) to the flask.
- Add the anhydrous organic solvent (e.g., 5 mL of toluene) and degassed water (e.g., 1 mL).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

B. Synthesis of Fluorescent Probes

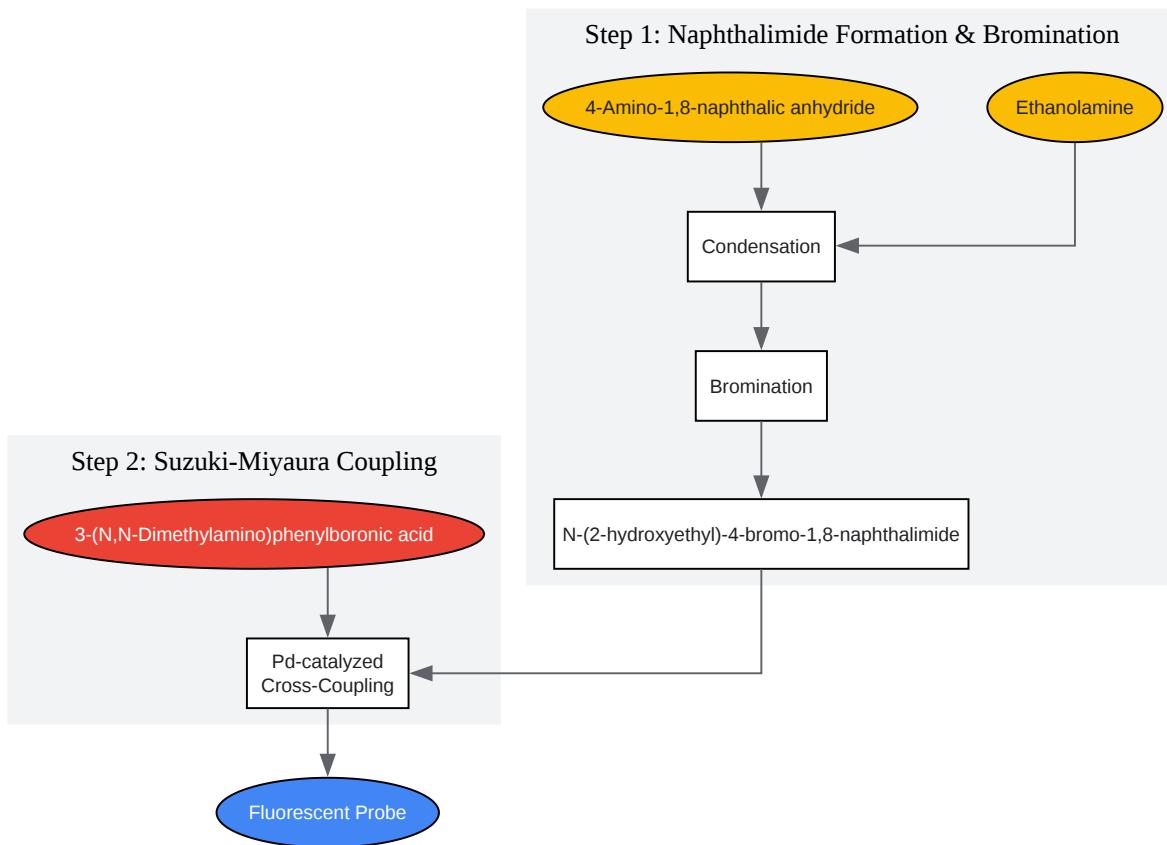
The dimethylamino group in **3-(N,N-Dimethylamino)phenylboronic acid** can act as an electron donor in a donor-acceptor fluorescent dye system. The boronic acid moiety can be used as a recognition site for biologically relevant diols, such as those found in carbohydrates.

This protocol describes the synthesis of a fluorescent probe by coupling **3-(N,N-Dimethylamino)phenylboronic acid** with a 4-amino-1,8-naphthalimide fluorophore. This is a representative procedure, and optimization may be necessary.

Materials:

- 3-(N,N-Dimethylamino)phenylboronic acid**
- 4-Amino-1,8-naphthalic anhydride
- Ethanolamine
- Acetic acid
- Palladium catalyst (e.g., Pd(OAc)₂)
- Phosphine ligand (e.g., SPhos)

- Base (e.g., K_3PO_4)
- Anhydrous toluene


Procedure:

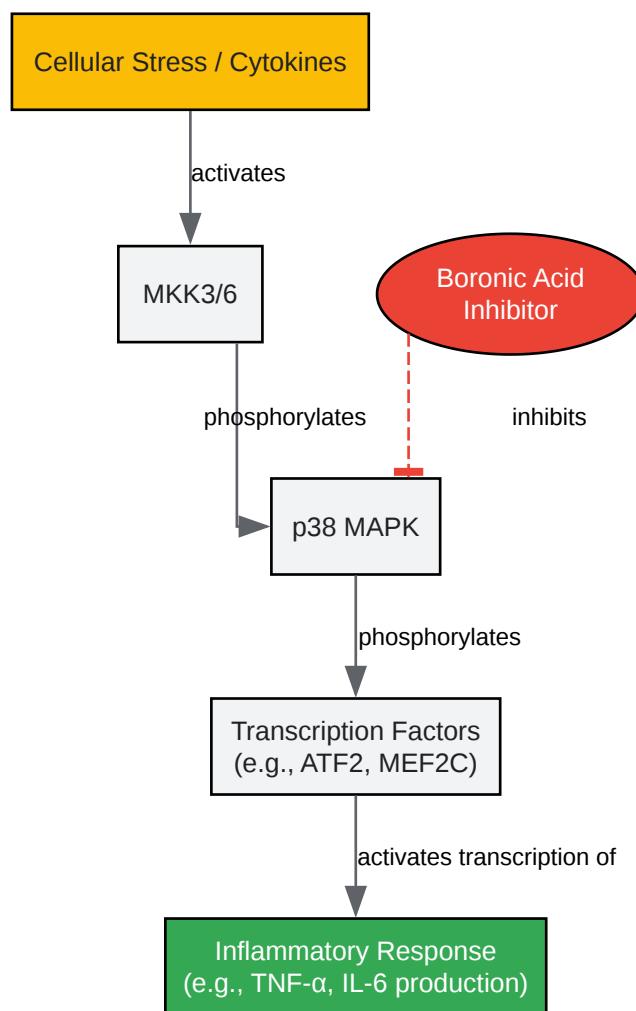
Step 1: Synthesis of N-(2-hydroxyethyl)-4-amino-1,8-naphthalimide

- In a round-bottom flask, dissolve 4-amino-1,8-naphthalic anhydride (1.0 mmol) and ethanolamine (1.2 mmol) in ethanol (20 mL).
- Add a catalytic amount of acetic acid.
- Reflux the mixture for 4-6 hours.
- Cool the reaction to room temperature and collect the precipitate by filtration. Wash with cold ethanol to yield the naphthalimide intermediate.

Step 2: Suzuki-Miyaura Coupling

- Combine N-(2-hydroxyethyl)-4-bromo-1,8-naphthalimide (synthesized from the product of Step 1 via bromination, 1.0 mmol), **3-(N,N-Dimethylamino)phenylboronic acid** (1.5 mmol), and K_3PO_4 (3.0 mmol) in a reaction vessel.
- Add $Pd(OAc)_2$ (5 mol%) and SPhos (10 mol%).
- Add anhydrous toluene (10 mL) and water (1 mL).
- Degas the mixture with argon for 15 minutes.
- Heat the reaction at 100 °C for 12-24 hours.
- After cooling, perform a standard aqueous workup as described in the general Suzuki-Miyaura protocol.
- Purify the final fluorescent probe by column chromatography.

[Click to download full resolution via product page](#)


Caption: Synthetic pathway for a naphthalimide-based fluorescent probe.

C. Application in Drug Development: Kinase Inhibitor Scaffolds

Aryl-amino-substituted boronic acids are being investigated as potential kinase inhibitors. The boronic acid moiety can form a covalent bond with a serine residue in the kinase active site, while the aryl-amino portion can engage in other favorable interactions. Derivatives of **3-(N,N-Dimethylamino)phenylboronic acid** could potentially be developed as inhibitors of signaling

pathways implicated in cancer and inflammatory diseases, such as the p38 MAPK pathway.[\[2\]](#) [\[3\]](#)[\[4\]](#)[\[5\]](#)

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[\[3\]](#)[\[5\]](#) Dysregulation of this pathway is associated with various diseases. A hypothetical inhibitor derived from **3-(N,N-Dimethylamino)phenylboronic acid** could block the activity of p38 MAPK, thereby preventing the downstream phosphorylation of transcription factors and the subsequent expression of pro-inflammatory cytokines.

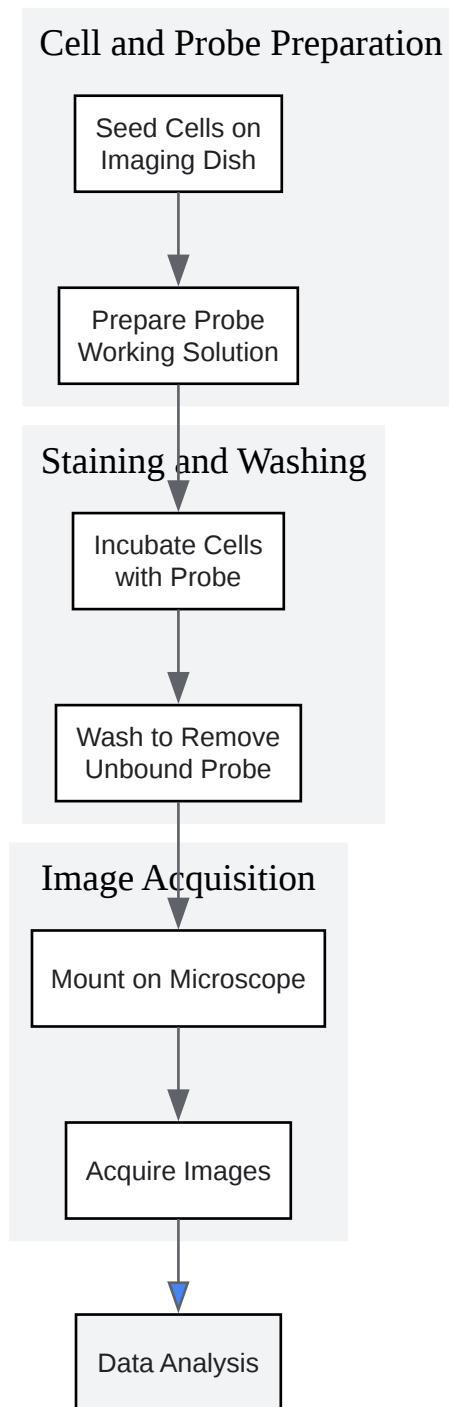
[Click to download full resolution via product page](#)

Caption: Inhibition of the p38 MAPK signaling pathway.

III. Protocols for Biological Applications

A. General Protocol for Live-Cell Imaging

This protocol provides a general framework for using a custom fluorescent probe, such as one derived from **3-(N,N-Dimethylamino)phenylboronic acid**, for live-cell imaging. Optimization for the specific probe and cell type is essential.[\[6\]](#)[\[7\]](#)


Materials:

- Cells of interest cultured on glass-bottom dishes or coverslips
- Fluorescent probe stock solution (e.g., 1 mM in DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of imaging.
- Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in live-cell imaging medium to the desired final concentration (typically 1-10 μ M).
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells gently with pre-warmed PBS.
 - Add the probe working solution to the cells.
 - Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal staining time needs to be determined empirically.
- Washing:

- Remove the staining solution.
- Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.
- Imaging:
 - Mount the dish or coverslip on the fluorescence microscope stage within the environmental chamber (37°C, 5% CO₂).
 - Use the appropriate laser lines and emission filters for the specific fluorescent probe.
 - Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for a live-cell imaging experiment.

IV. Conclusion

3-(N,N-Dimethylamino)phenylboronic acid is a valuable and versatile reagent in chemical biology and drug discovery. The protocols and data presented herein provide a foundation for its application in Suzuki-Miyaura cross-coupling, the synthesis of novel fluorescent probes, and as a scaffold for the development of targeted therapeutics. Researchers are encouraged to use these guidelines as a starting point and to optimize conditions for their specific experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel p38 α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 3-(N,N-Dimethylamino)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016133#experimental-setup-for-using-3-n-n-dimethylamino-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com